An In-depth Technical Guide to 2,4-Dichloro-6,8-difluoroquinoline (CAS 1504724-89-3)
An In-depth Technical Guide to 2,4-Dichloro-6,8-difluoroquinoline (CAS 1504724-89-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dichloro-6,8-difluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this document leverages established chemical principles and data from structurally related analogs to provide a robust and scientifically grounded resource.
Chemical Identity and Physicochemical Properties
2,4-Dichloro-6,8-difluoroquinoline is a synthetically derived heterocyclic compound. The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of two chlorine atoms and two fluorine atoms on this core structure is expected to significantly influence its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of 2,4-Dichloro-6,8-difluoroquinoline
| Property | Value | Source/Method |
| CAS Number | 1504724-89-3 | - |
| Molecular Formula | C₉H₃Cl₂F₂N | - |
| Molecular Weight | 234.04 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on analogs |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and have low aqueous solubility. | Inferred from structure |
| Melting Point | Not available. Expected to be elevated due to the rigid, planar structure and halogen substituents. | - |
| Boiling Point | Not available. | - |
Note: The physical properties listed above are predicted based on the chemical structure and data from analogous compounds due to the absence of experimentally determined values in the public domain.
Plausible Synthesis and Reaction Mechanisms
The synthesis of 2,4-dichloroquinolines is a well-established area of organic chemistry. A plausible and efficient route to 2,4-Dichloro-6,8-difluoroquinoline would likely involve the chlorination of a corresponding 2,4-dihydroxyquinoline precursor.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2,4-dichloroquinolines is the Vilsmeier-Haack reaction, which can be adapted for this specific target.[1][2][3] An alternative and widely used approach involves the direct chlorination of a dihydroxyquinoline intermediate using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]
Caption: Proposed two-step synthesis of 2,4-Dichloro-6,8-difluoroquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for the synthesis of similar compounds and should be optimized for this specific target.
Step 1: Synthesis of 6,8-Difluoro-2,4-dihydroxyquinoline
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In a round-bottom flask, combine 3,5-difluoroaniline and diethyl malonate in a 1:1.2 molar ratio.
-
Heat the mixture at 140-150°C for 2-3 hours.
-
Increase the temperature to 240-250°C and maintain for 1 hour to induce cyclization.
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Cool the reaction mixture and treat with ethanol to precipitate the product.
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Filter the solid, wash with cold ethanol, and dry to yield 6,8-difluoro-2,4-dihydroxyquinoline.
Step 2: Synthesis of 2,4-Dichloro-6,8-difluoroquinoline
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To a flask equipped with a reflux condenser, add 6,8-difluoro-2,4-dihydroxyquinoline and an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 molar equivalents).[4][5]
-
Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (around 110°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Analysis (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm) will show signals for the three protons on the quinoline ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings. |
| ¹³C NMR | Signals for nine distinct carbon atoms are expected. The carbons attached to chlorine and fluorine will show characteristic chemical shifts and may exhibit C-F coupling. |
| ¹⁹F NMR | Two distinct signals are expected for the two fluorine atoms at positions 6 and 8. |
| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (234.04). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). |
| Infrared (IR) | Characteristic peaks for C=C and C=N stretching in the aromatic system (around 1500-1600 cm⁻¹), and C-Cl and C-F stretching vibrations. |
Applications and Research Interest in Drug Discovery
Halogenated quinolines are a class of compounds with significant potential in medicinal chemistry.[10][11][12][13][14] The introduction of chlorine and fluorine atoms can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Caption: Role of 2,4-Dichloro-6,8-difluoroquinoline in a drug discovery workflow.
The chlorine atoms at the 2 and 4 positions of the quinoline ring are reactive towards nucleophilic substitution, making this compound a versatile starting material for the synthesis of a diverse library of derivatives.[15] The fluorine atoms at the 6 and 8 positions can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved biological activity and pharmacokinetic profiles.
Potential therapeutic areas for derivatives of 2,4-Dichloro-6,8-difluoroquinoline include:
-
Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. Novel halogenated quinolines are being explored for their potential to overcome antibiotic resistance.[11][12]
-
Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. Halogenation can enhance the potency and selectivity of these compounds.[10][14]
-
Antiviral and Antiparasitic Agents: Chloroquine, a famous antimalarial drug, is a quinoline derivative. This scaffold continues to be a source of inspiration for the development of new anti-infective agents.
Safety and Handling
As with any chemical compound, 2,4-Dichloro-6,8-difluoroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local regulations.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
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- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Benchchem.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Advanced Scientific Research.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Benchchem.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Chlorination of 2-hydroxypydridines at 0.5 mole scale.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.
- The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis.
- Drugs and biologically active compounds containing halogenated quinolines scaffolds.
- Acetonitrile-Mediated Synthesis of 2,4-Dichloroquinoline from 2Ethynylaniline and 2,4-Dichloroquinazoline
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (URL not available)
- 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238. PubChem.
- CN101475537A - Preparation of 2,4-dichloroquinazoline.
- 2,4-Dichloroquinoline. PMC.
- EnamineStore. (URL not available)
- SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (URL not available)
- Enamine: Chemical Supplier. (URL not available)
- 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol. SpectraBase.
- 2,4-Dichloro-6-fluoroquinoline. Sigma-Aldrich.
- C
- 2,4-Dichloro-8-fluoroquinolin-3-amine. ChemScene.
- 2,4-dichloro-6-hydroxyquinoline-3-carbonitrile. Sigma-Aldrich.
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